
5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione: is a complex organic compound that features a pyrimidine core substituted with a sulfonyl group and a piperazine ring bearing a furan-2-carbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine-2,4(1H,3H)-dione core can be synthesized through the cyclization of urea derivatives with β-diketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the pyrimidine core reacts with a piperazine derivative.
Furan-2-carbonyl Substitution: The final step involves the acylation of the piperazine nitrogen with furan-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the furan and pyrimidine rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anti-cancer, anti-inflammatory, and anti-microbial agents. The presence of the piperazine ring is particularly significant as it is a common motif in many drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
作用機序
The mechanism of action of 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a therapeutic effect. The piperazine ring and the sulfonyl group are crucial for binding to the active sites of these targets, while the furan ring may enhance the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 5-((4-(pyrazine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- 5-((4-(benzoyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- 5-((4-(thiophene-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione lies in the presence of the furan ring, which can impart distinct electronic and steric properties compared to other similar compounds. This can lead to different biological activities and chemical reactivities, making it a valuable compound for further research and development.
特性
IUPAC Name |
5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6S/c18-11-10(8-14-13(20)15-11)24(21,22)17-5-3-16(4-6-17)12(19)9-2-1-7-23-9/h1-2,7-8H,3-6H2,(H2,14,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPNCFAQVDPUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-({2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2756425.png)



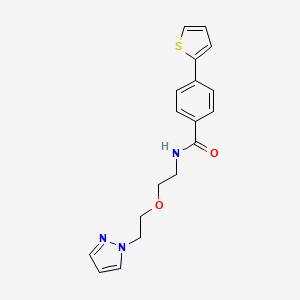
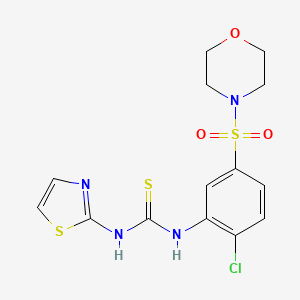
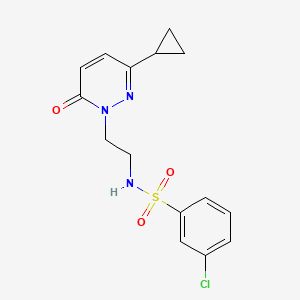
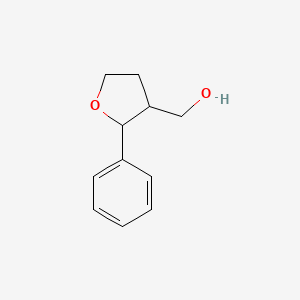

![N-[2-Amino-2-(2-methoxyphenyl)ethyl]-6-methylnaphthalene-2-carboxamide;hydrochloride](/img/structure/B2756442.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2756444.png)

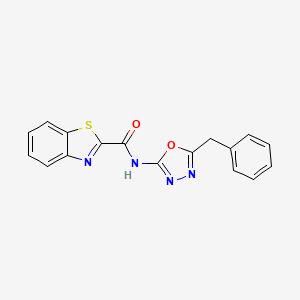
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/new.no-structure.jpg)
